Haloperidol Haloperidol Haloperidol is a phenylbutylpiperadine derivative with antipsychotic, neuroleptic, and antiemetic activities. Haloperidol competitively blocks postsynaptic dopamine (D2) receptors in the mesolimbic system of the brain, thereby eliminating dopamine neurotransmission and leading to antidelusionary and antihallucinagenic effects. Antagonistic activity mediated through D2 dopamine receptors in the chemoreceptive trigger zone (CTZ) accounts for its antiemetic activity.
Haloperidol, also known as haldol or keselen, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Haloperidol is a drug which is used for the treatment of schizophrenia [l2016] for the treatment of acute psychosis in acutely agitated schizophrenic patients with moderately severe to very severe symptoms [l2016] for the treatment of severe behavioral or psychological symptoms of dementia [l2016] for the treatment of delirium in the pediatric intensive care unit [l2016] for the treatment of agitation or delirium [l2016] for agitation† or delirium in adult patients with no underlying psychiatric illness [l2016] for use as a second-line agent for rescue treatment of chemotherapy-induced nausea/vomiting [l2016] for the treatment of irritability associated with autistic disorder [l2016] for the treatment of tics and vocal utterances associated with tourette's syndrome [l2016] for the treatment of severe behavioral problems associated with oppositional defiant disorder or other disruptive behavioral disorders, or for the treatment of attention-deficit hyperactivity disorder (adhd) in pediatric patients who show excessive motor activity with accompanying conduct disorders [l2016]. Haloperidol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Haloperidol has been detected in multiple biofluids, such as urine and blood. Within the cell, haloperidol is primarily located in the cytoplasm and membrane (predicted from logP). Haloperidol is a potentially toxic compound.
Haloperidol is a conventional antipsychotic agent used in the treatment of acute and chronic psychosis. Haloperidol therapy is commonly associated with minor serum aminotransferase elevations and in very rare instances has been linked to clinically apparent acute liver injury.
Brand Name: Vulcanchem
CAS No.: 3756-55-2
VCID: VC21537425
InChI: InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
SMILES: C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
Molecular Formula: C21H23ClFNO2
Molecular Weight: 375.9 g/mol

Haloperidol

CAS No.: 3756-55-2

VCID: VC21537425

Molecular Formula: C21H23ClFNO2

Molecular Weight: 375.9 g/mol

* For research use only. Not for human or veterinary use.

Haloperidol - 3756-55-2

Description

Haloperidol, sold under the brand name Haldol among others, is a typical antipsychotic medication widely used in the treatment of various psychiatric and neurological disorders. It was discovered in 1958 by the team of Paul Janssen as part of a structure-activity relationship investigation into analogs of pethidine (meperidine) . Haloperidol is on the World Health Organization's List of Essential Medicines and is the most commonly used typical antipsychotic .

Medical Uses of Haloperidol

Haloperidol is utilized in the management of several conditions, including:

  • Schizophrenia: It is effective in controlling symptoms of schizophrenia, though it may not be as effective as some newer atypical antipsychotics .

  • Tourette Syndrome: Haloperidol is used to treat tics associated with Tourette syndrome .

  • Bipolar Disorder: It is used to manage mania in bipolar disorder .

  • Delirium and Agitation: Effective in treating hyperactive delirium and agitation .

  • Alcohol Withdrawal: Used for hallucinations and psychosis associated with alcohol withdrawal .

  • Neurological Disorders: Treats tic disorders and chorea .

  • Nausea and Vomiting: Used as an antiemetic in postoperative and palliative care .

Pharmacology and Mechanism of Action

Haloperidol works by blocking dopamine receptors in the brain, particularly D2 receptors. This action is associated with its therapeutic effects but also with many of its side effects. Clinical response is typically associated with at least 65% occupancy of D2 receptors, while higher occupancy can lead to side effects like hyperprolactinemia and extrapyramidal symptoms .

Adverse Effects

Haloperidol is known for its potential to cause significant side effects, including:

  • Movement Disorders: Tardive dyskinesia and akathisia are common, and these can be permanent .

  • Neuroleptic Malignant Syndrome: A rare but serious condition that can occur with antipsychotic use .

  • QT Interval Prolongation: Particularly with intravenous administration, which can increase the risk of cardiac arrhythmias .

  • Increased Risk of Death in Older Adults with Dementia: Haloperidol should be used cautiously in this population .

Pregnancy and Lactation

Haloperidol may pose risks during pregnancy, as it can cause fetal harm, although it is not teratogenic in animal studies. Neonates exposed to haloperidol may experience withdrawal symptoms after birth. Haloperidol is excreted in breast milk, but most studies show no adverse effects on infant growth and development .

Dosage and Administration

Haloperidol can be administered orally or via injection into a muscle or vein. It typically starts working within 30 to 60 minutes. Long-acting formulations, such as haloperidol decanoate, are used for maintenance therapy in patients who are non-compliant with oral medication, administered every two to four weeks .

Research Findings

A 2013 comparison of antipsychotics in schizophrenia found haloperidol to be more effective than some atypical antipsychotics but less effective than others. It was noted that haloperidol often causes troublesome side effects, making alternative antipsychotics preferable when available .

CAS No. 3756-55-2
Product Name Haloperidol
Molecular Formula C21H23ClFNO2
Molecular Weight 375.9 g/mol
IUPAC Name 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Standard InChI InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
Standard InChIKey LNEPOXFFQSENCJ-UHFFFAOYSA-N
SMILES C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
Canonical SMILES C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
Colorform Crystals
WHITE TO FAINTLY YELLOWISH, AMORPHOUS OR MICRO-CRYSTALLINE POWDER
Melting Point 148
151.5 °C
151.5°C
Physical Description Solid
Solubility 14 mg/L (at 25 °C)
3.72e-05 M
In water, 1.4X10+1 mg/L @ 25 °C
16.7 mg/ml in alcohol at 25 °C
Freely sol in chloroform, methanol, acetone, benzene, dil acids
4.46e-03 g/L
23.5 [ug/mL]
Synonyms haloperidol;Haldol;Eukystol;Serenace;Aloperidin;Aloperidol;Brotopon;Linton;52-86-8;EinalonS;Aloperidolo;Galoperidol;Halojust;Halopoidol;Serenase;Serenelfi;Ulcolind;Uliolind;Vesalium;Halopal;Keselan;Mixidol;Peluces;Pernox;Sernas
Vapor Pressure 4.8X10-11 mm Hg @ 25 °C /Estimated/
Reference Niemegeers CJ, Laduron PM: Pharmacology and biochemistry of haloperidol. Proc R Soc Med. 1976;69 suppl 1:3-8. [PMID:14331]
Gelders YG: Pharmacology, pharmacokinetics and clinical development of haloperidol decanoate. Int Clin Psychopharmacol. 1986 Jul;1 Suppl 1:1-11. [PMID:3559159]
Kudo S, Ishizaki T: Pharmacokinetics of haloperidol: an update. Clin Pharmacokinet. 1999 Dec;37(6):435-56. doi: 10.2165/00003088-199937060-00001. [PMID:10628896]
Seeman P: Atypical antipsychotics: mechanism of action. Can J Psychiatry. 2002 Feb;47(1):27-38. [PMID:11873706]
Mumtaz MM, Farooqui MY, Ghanayem BI, Rajaraman S, Frankenberg L, Ahmed AE: Studies on the mechanism of urotoxic effects of N,N'-dimethylaminopropionitrile in rats and mice. 1. Biochemical and morphologic characterization of the injury and its relationship to metabolism. J Toxicol Environ Health. 1991 May;33(1):1-17. doi: 10.1080/15287399109531501. [PMID:2033640]
Tardy M, Huhn M, Kissling W, Engel RR, Leucht S: Haloperidol versus low-potency first-generation antipsychotic drugs for schizophrenia. Cochrane Database Syst Rev. 2014 Jul 9;(7):CD009268. doi: 10.1002/14651858.CD009268.pub2. [PMID:25007358]
Dold M, Samara MT, Li C, Tardy M, Leucht S: Haloperidol versus first-generation antipsychotics for the treatment of schizophrenia and other psychotic disorders. Cochrane Database Syst Rev. 2015 Jan 16;1:CD009831. doi: 10.1002/14651858.CD009831.pub2. [PMID:25592299]
Adams CE, Bergman H, Irving CB, Lawrie S: Haloperidol versus placebo for schizophrenia. Cochrane Database Syst Rev. 2013 Nov 15;(11):CD003082. doi: 10.1002/14651858.CD003082.pub3. [PMID:24242360]
Seeman P, Kapur S: Schizophrenia: more dopamine, more D2 receptors. Proc Natl Acad Sci U S A. 2000 Jul 5;97(14):7673-5. [PMID:10884398]
Kroeze WK, Hufeisen SJ, Popadak BA, Renock SM, Steinberg S, Ernsberger P, Jayathilake K, Meltzer HY, Roth BL: H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs. Neuropsychopharmacology. 2003 Mar;28(3):519-26. [PMID:12629531]
Clinical pharmacology of atypical antipsychotics: an update
Mechanism of Action of Antipsychotics, Haloperidol and Olanzapine in vitro
Haloperidol Overview
Haldol Decanoate
FDA Approved Drug Products: Haldol (haloperidol) for injection
PubChem Compound 3559
Last Modified Jul 19 2023

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